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(3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid: is an organic compound that features a thiophene ring substituted with two bromine atoms and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium phosphate, to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atoms.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions to form larger biomolecules.
Common Reagents and Conditions:
Bromination: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a base.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Thiophenes: Products with various functional groups replacing the bromine atoms.
Sulfoxides and Sulfones: Oxidation products with increased polarity and potential biological activity.
Peptide Conjugates: Larger biomolecules formed through peptide coupling reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where thiophene derivatives have shown efficacy. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the thiophene ring may facilitate binding to these targets, while the amino acid moiety can enhance solubility and bioavailability. The compound may exert its effects through the modulation of signaling pathways or inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: A compound with a similar amino acid moiety but different aromatic substitution.
3,4-Disubstituted Maleimides: Compounds with similar biological activity and synthetic routes.
Substituted Imidazoles: Heterocyclic compounds with comparable reactivity and applications.
Uniqueness: (3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid is unique due to the presence of both bromine atoms and the thiophene ring, which confer distinct chemical and biological properties
Biological Activity
(3R)-3-Amino-3-(4,5-dibromothiophen-2-YL)propanoic acid, with CAS number 1336204-80-8, is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C7H7Br2NO2S, and it has a molecular weight of 329.01 g/mol. The compound features a thiophene ring substituted with bromine atoms, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1336204-80-8 |
Molecular Formula | C7H7Br2NO2S |
Molecular Weight | 329.01 g/mol |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as an antagonist or modulator at certain receptor sites, particularly those involved in neurotransmission.
Case Studies and Research Findings
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Neuroprotective Effects :
- A study investigated the neuroprotective properties of this compound in models of neurodegenerative diseases. Results indicated that it may reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
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Antimicrobial Activity :
- Research conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy.
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Cancer Research :
- Preliminary studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various toxicological studies. The compound exhibited moderate toxicity at high concentrations but showed no significant adverse effects at therapeutic doses.
Properties
Molecular Formula |
C7H7Br2NO2S |
---|---|
Molecular Weight |
329.01 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m1/s1 |
InChI Key |
AMOYURHHATXQIJ-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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